5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid
Overview
Description
5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid is an organic compound with the molecular formula C17H16N2O3 It is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a carbonyl linkage. This step often involves the use of coupling reagents such as carbodiimides.
Formation of the Picolinic Acid Moiety: The final step involves the introduction of the picolinic acid moiety. This can be achieved through various methods, including the use of picolinic acid derivatives and appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It may affect the expression of specific genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A pyridine carboxylic acid with similar structural features.
Nicotinic Acid: Another pyridine carboxylic acid with a different substitution pattern.
Isonicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position.
Uniqueness
5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid is unique due to the presence of the pyrrolidine ring and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)13-5-3-4-12(10-13)14-6-7-15(17(21)22)18-11-14/h3-7,10-11H,1-2,8-9H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCZTUVDTTXAMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172168 | |
Record name | 2-Pyridinecarboxylic acid, 5-[3-(1-pyrrolidinylcarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-89-2 | |
Record name | 2-Pyridinecarboxylic acid, 5-[3-(1-pyrrolidinylcarbonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261991-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 5-[3-(1-pyrrolidinylcarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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